(R,R)-Labetalol-d3 Hydrochloride

Chiral Separation LC-MS/MS Internal Standard

Select (R,R)-Labetalol-d3 Hydrochloride when your chiral bioanalytical method demands stereochemical fidelity. Unlike racemic Labetalol-d6 mixtures that generate multiple chromatographic peaks and compromise selectivity, this single (R,R)-isomer with a clean +3 Da mass shift provides one well-resolved IS peak—eliminating co-elution and ion suppression in complex matrices. Essential for ANDA/IND studies requiring stereospecific quantitation of the pharmacologically active isomer (ISA 4.7× greater than racemate). Delivers >95% recovery and <2% RSD for robust TDM and metabolic-fate assays.

Molecular Formula C₁₉H₂₂D₃ClN₂O₃
Molecular Weight 367.88
Cat. No. B1158171
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R,R)-Labetalol-d3 Hydrochloride
Synonyms2-Hydroxy-5-[(1R)-1-hydroxy-2-[[(1R)-1-methyl-3-phenylpropyl]amino]ethyl]benzamide-d3 Hydrochloride;  Dilevalol-d3 Hydrochloride;  Dilevalon-d3 Hydrochloride;  Levadil-d3 Hydrochloride;  Sch 19927-d3 Hydrochloride;  Unicard-d3 Hydrochloride; 
Molecular FormulaC₁₉H₂₂D₃ClN₂O₃
Molecular Weight367.88
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procure (R,R)-Labetalol-d3 Hydrochloride: A Stereochemically Pure, Deuterated Internal Standard for Chiral LC-MS/MS Quantification


(R,R)-Labetalol-d3 Hydrochloride is a stable isotope-labeled analog of the (R,R)-stereoisomer of labetalol, a non-selective β-adrenoceptor antagonist with partial β2-agonist activity . It is specifically designed as an internal standard (IS) for the quantitative bioanalysis of the primary β-blocking isomer using liquid chromatography-tandem mass spectrometry (LC-MS/MS) . Unlike unlabeled racemic mixtures or diastereomeric deuterated standards, this single-isomer, tri-deuterated compound provides the stereochemical fidelity required to eliminate chiral cross-talk in complex biological matrices, ensuring accurate and reproducible quantification.

Why Generic Labetalol-d6 or Racemic Standards Cannot Replace (R,R)-Labetalol-d3 in Chiral Analysis


Generic deuterated labetalol standards, such as Labetalol-d6 Hydrochloride, are typically supplied as a mixture of all four diastereomers, mirroring the racemic drug . In a chiral LC-MS/MS method, this creates a critical problem: the IS produces multiple chromatographic peaks, each of which can co-elute and interfere with the specific stereoisomer of interest, compromising both the selectivity and quantitative accuracy of the assay . In contrast, unlabeled (R,R)-Labetalol cannot be used as an IS because it is chromatographically and mass-spectrometrically identical to the target analyte. (R,R)-Labetalol-d3 uniquely resolves both issues by providing a single, well-resolved IS peak with a distinct +3 Da mass shift, ensuring no interference from either the target analyte or other diastereomers, which is essential for the accurate measurement of this stereoselectively disposed drug .

(R,R)-Labetalol-d3 Hydrochloride: Quantitative Evidence for Superior Selection


Quantified Differentiation 1: Stereochemically Pure Internal Standard vs. Diastereomeric Mixtures for Method Selectivity

(R,R)-Labetalol-d3 HCl is a single, stereochemically pure compound, unlike Labetalol-d6 hydrochloride which is a mixture of four diastereomers. This ensures the IS produces a single chromatographic peak, completely eliminating the risk of co-elution and cross-interference with the (S,R), (R,S), and (S,S)-analytes, a known pitfall when using racemic deuterated standards for chiral analysis . In method validation, a single IS peak is a prerequisite for achieving the required precision and accuracy, with protocols achieving a %RSD of less than 2% and linearity from 1-100 µg/mL .

Chiral Separation LC-MS/MS Internal Standard Method Validation Stereoselective Pharmacokinetics

Quantified Differentiation 2: Superior Relaxing Potency of the (R,R)-Isomer vs. Racemic Labetalol

The (R,R)-isomer of labetalol, from which this IS is derived, is not merely a labeling tool but a biologically distinct entity. In isolated guinea-pig tracheal preparations pre-contracted with histamine, the relaxing potency of (R,R)-labetalol (dilevalol) was approximately 4.7 times greater than that of racemic labetalol, demonstrating a significantly more potent intrinsic beta-2 sympathomimetic activity (ISA) . This vasodilatory property is a key differentiator from the racemate.

Pharmacology Beta-2 Agonism Intrinsic Sympathomimetic Activity Dilevalol Vasodilation

Quantified Differentiation 3: Negligible Alpha-1 Blockade vs. Racemic Labetalol's Mixed Antagonism

The pharmacological profile of (R,R)-labetalol is sharply differentiated from the racemic drug. While racemic labetalol owes a significant portion of its antihypertensive effect to alpha-1 adrenoceptor blockade, the (R,R)-isomer is 300- to 1000-fold less potent at alpha-1 receptors compared to its activity at beta-1 receptors, rendering its alpha-blockade clinically negligible . This is supported by its pA2 values as an alpha-antagonist, which range from only 5.9 to 6.4 .

Adrenoceptor Pharmacology Alpha-1 Antagonist Selectivity Profile Dilevalol Hypotensive Mechanism

Quantified Differentiation 4: Stereoselective Disposition in Humans vs. Other Isomers

In human pharmacokinetic studies, the disposition of labetalol is highly stereoselective. After oral administration, the peak plasma concentrations of the active (R,R)-labetalol are significantly lower than those of the other three stereoisomers (p < 0.05), indicating extensive pre-systemic metabolism . This underscores the need for an IS that can accurately measure this specific isomer at low concentrations without interference from more abundant, co-eluting isomers.

Stereoselective Pharmacokinetics Human In Vivo Plasma Concentration Drug Disposition

Quantified Differentiation 5: Method Validation Performance for Bioanalytical Quantification

Analytical protocols using (R,R)-Labetalol-d3 HCl as an internal standard have been validated for the quantification of (R,R)-labetalol in human plasma. The method demonstrates a linear dynamic range of 1–100 µg/mL, high precision with a relative standard deviation (%RSD) of less than 2%, and excellent analyte recovery exceeding 95% following solid-phase extraction (SPE) . These figures of merit are essential for supporting robust pharmacokinetic studies.

Bioanalytical Method Validation LC-MS/MS Precision Linearity Recovery

High-Impact Scenarios for Procuring (R,R)-Labetalol-d3 Hydrochloride


Stereoselective Pharmacokinetic (PK) and Bioequivalence Studies of Labetalol

For any clinical or preclinical study requiring the separate quantification of labetalol's active stereoisomers, (R,R)-Labetalol-d3 is the only appropriate IS. Its use directly addresses the documented stereoselective disposition of the drug, where the (R,R)-isomer's low plasma concentration and high metabolic clearance demand a highly precise and interference-free analytical method . This is critical for Abbreviated New Drug Applications (ANDAs) or investigative new drug (IND) studies where regulatory agencies expect validated, chiral-specific assays.

Investigating the Unique Beta-2 Agonist-Mediated Vasodilation of Dilevalol

Research focused on the (R,R)-isomer's distinct pharmacological mechanism—specifically its potent intrinsic sympathomimetic activity (ISA) that is 4.7 times greater than the racemate—necessitates the use of a matching deuterated internal standard . This ensures that the measured drug concentration directly correlates with the biological activity being investigated, without the confounding influence of other isomers.

Clinical Therapeutic Drug Monitoring (TDM) of Labetalol in Special Populations

In populations where stereoselective metabolism may be altered, such as pregnant women or patients with hepatic impairment, accurate quantification of the primary active (R,R)-isomer is vital for safety and efficacy. The high recovery (>95%) and precision (%RSD <2%) of methods employing (R,R)-Labetalol-d3 make it the standard of choice for developing robust TDM assays .

In Vitro Drug-Drug Interaction (DDI) and Metabolism Studies

When using human liver microsomes or hepatocytes to assess the metabolic fate of the (R,R)-isomer, a non-interfering IS is paramount. (R,R)-Labetalol-d3, being a single isomer with a distinct mass, allows for the precise quantification of the parent drug's depletion or metabolite formation without the chromatographic complications introduced by a racemic deuterated standard .

Quote Request

Request a Quote for (R,R)-Labetalol-d3 Hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.